2-Fluoro-1-(2-fluorophenyl)ethanamine
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Overview
Description
2-Fluoro-1-(2-fluorophenyl)ethanamine is a fluorinated organic compound with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of two fluorine atoms, one on the ethylamine chain and the other on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-fluorobenzylamine, is reacted with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Fluoro-1-(2-fluorophenyl)ethanamine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-(2-fluorophenyl)ethanone.
Reduction: Formation of 2-fluoro-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanamines depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-fluorophenyl)ethanamine: Similar structure but with the fluorine atom on the para position of the phenyl ring.
2-(2-Fluorophenyl)ethanamine: Lacks the fluorine atom on the ethylamine chain.
1-(3’,4’-Difluorophenyl)ethylamine: Contains two fluorine atoms on the phenyl ring but differs in the position and number of fluorine atoms.
Uniqueness
2-Fluoro-1-(2-fluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted studies on the effects of fluorine substitution in various chemical and biological contexts .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5,11H2 |
InChI Key |
VWIAOZWPEBAVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)N)F |
Origin of Product |
United States |
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